9-Benzyl-6-(2-phenylethynyl)purine
Description
Structure
3D Structure
Properties
CAS No. |
292036-87-4 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
9-benzyl-6-(2-phenylethynyl)purine |
InChI |
InChI=1S/C20H14N4/c1-3-7-16(8-4-1)11-12-18-19-20(22-14-21-18)24(15-23-19)13-17-9-5-2-6-10-17/h1-10,14-15H,13H2 |
InChI Key |
WRIGMYJLOIMKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activities and Pharmacological Mechanisms of 9 Benzyl 6 2 Phenylethynyl Purine Analogs in Vitro Studies
Antimycobacterial Activity of 9-Benzyl-6-(2-phenylethynyl)purine Analogs
Derivatives of 9-benzylpurine have demonstrated notable inhibitory effects against various mycobacterial species in laboratory settings. These compounds, particularly those with specific substitutions, have emerged as a significant area of research in the quest for new antitubercular agents.
In Vitro Inhibition of Mycobacterium tuberculosis Growth
Screening of various 9-benzylpurines has identified several analogs with high inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov Key to this activity is the presence of a phenylethynyl, trans-styryl, or aryl substituent at the 6-position of the purine (B94841) ring. nih.govnih.gov Further enhancement of this activity has been observed with the introduction of a chlorine atom at the 2-position. nih.govnih.gov
One notable derivative, 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704), exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/mL against the Mtb H37Rv strain. nih.govpsu.edu In general, 9-benzylpurines containing a 2-furyl moiety at the 6-position have been found to be among the most effective in vitro inhibitors of Mtb H37Rv. researchgate.net The substitution at the N9-position appears to be a crucial factor for the antimycobacterial activity in this series of purine analogs. nih.gov
For instance, the replacement of the phenyl group in the 9-substituent of 9-benzyl-6-(2-furyl)purine with a cyclohexyl ring led to a significant decrease in antimycobacterial activity. psu.edu Similarly, increasing the carbon bridge between the purine and the phenyl group from a methylene (B1212753) to an ethylene (B1197577) group also reduced activity. psu.edu
Activity Against Drug-Resistant Strains of Mycobacterium tuberculosis
A significant challenge in tuberculosis treatment is the emergence of drug-resistant strains. Research has shown that some 9-benzylpurine analogs retain their activity against these resistant forms of Mtb. For example, 9-benzyl-2-chloro-6-(2-furyl)purine was found to be active against several singly drug-resistant strains of M. tuberculosis, including those resistant to isoniazid (B1672263) and rifampin. psu.edu
Furthermore, a study on non-purine analogs, specifically 7-deazapurine derivatives, revealed that the five most active compounds maintained their efficacy against a panel of drug-resistant Mtb strains. nih.gov This suggests that these purine analogs may act via a mechanism of action that is different from that of current first-line anti-TB drugs.
Evaluation of Activity Against Other Mycobacteria (e.g., M. avium)
In addition to their activity against M. tuberculosis, some 9-benzylpurine analogs have been evaluated for their efficacy against other mycobacterial species, such as Mycobacterium avium. M. avium is a significant opportunistic pathogen, particularly in immunocompromised individuals.
Studies have shown that 9-benzyl-2-chloro-6-(2-furyl)purine was also tested against M. avium. psu.edu Furthermore, certain 9-sulfonylated/sulfenylated-6-mercaptopurines have demonstrated appreciable activity against M. avium. nih.gov In contrast, the highly active 7-deazapurine analogs against Mtb were found to be significantly less active against M. avium. nih.gov
Proposed Cellular and Molecular Mechanisms of Antimycobacterial Action
The precise cellular and molecular mechanisms by which this compound and its analogs exert their antimycobacterial effects are still under investigation. However, the consistent activity of these compounds against drug-resistant Mtb strains suggests a novel mechanism of action. nih.gov
One potential area of exploration is the inhibition of essential enzymes in mycobacterial metabolic pathways. For instance, a recent study identified a tool compound, JNJ-6640, that selectively inhibits Mycobacterium tuberculosis PurF (amidophosphoribosyltransferase), a key enzyme in the de novo purine biosynthesis pathway. drughunter.com While JNJ-6640 is not a 9-benzylpurine derivative, its discovery highlights purine biosynthesis as a viable target for anti-TB drug development. The structural similarity of 9-benzylpurines to natural purines suggests they might interfere with nucleic acid synthesis or other purine-dependent processes.
The selective antimycobacterial activity of these compounds, with little to no activity against bacteria like Staphylococcus aureus and Escherichia coli, further points towards a specific target within the mycobacterial cell. nih.gov
Antiviral Activity of Related 9-Benzylpurine Derivatives
While the primary focus has been on their antimycobacterial properties, related 9-benzylpurine derivatives have also been investigated for their potential antiviral activities.
In Vitro Antirhinovirus Activity
Research into 6-substituted derivatives of 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphates revealed significant antirhinovirus activity. nih.govscispace.com Specifically, the 6-methylthio derivative was active against several rhinovirus serotypes, including 1A, 2, 8, and 13. nih.govscispace.com Altering the 6-substituent to 6-ethylthio or 6-benzylthio maintained significant antirhinovirus activity, although their activity against herpes- and vaccinia viruses was reduced. nih.govscispace.com
Influence of Purine C2-Substituents on Antiviral Efficacy
The purine scaffold is a cornerstone in the development of antiviral agents, with numerous approved drugs built upon modified purine nucleosides. d-nb.info Research into purine derivatives has demonstrated that modifications at various positions on the purine ring, including C2, C6, and N9, can lead to compounds with significant biological activity. researchgate.net
While specific studies on the antiviral efficacy of this compound with varied C2-substituents are limited, broader research on related purine analogs provides valuable insights. For instance, N-9 substituted purine derivatives have been identified as inhibitors of the Chikungunya virus (CHIKV). researchgate.net The development of analogs of well-known antiviral drugs like Acyclovir has also been a fruitful strategy. One such study involved the synthesis of a conjugate, compound (S)-56, which incorporates the (2-hydroxyethoxy)methyl substituent at the N9 position, a key feature of Acyclovir. d-nb.info Furthermore, studies on methyl derivatives of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) have shown potent activity against HIV. ebi.ac.uk The antiviral evaluation of certain 3-halo-substituted purine compounds revealed activity against human cytomegalovirus. ebi.ac.uk These findings underscore the potential of modifying the purine core, including the C2 position, to develop effective antiviral agents. d-nb.info
Anticancer and Cytotoxic Activities of Purine Analogs
Purine analogs are a well-established class of antimetabolites in cancer therapy, targeting the cellular metabolism of nucleic acids to impede DNA synthesis and induce cell death in cancer cells. nih.gov
In Vitro Cytotoxicity in Mammalian Cancer Cell Lines
A number of 6,9-disubstituted purine analogs have demonstrated significant cytotoxic activities against various human cancer cell lines. nih.govresearchgate.net A series of new analogs featuring a 4-substituted piperazine (B1678402) at C-6 and a 4-substituted benzyl (B1604629) group at N-9 showed promising cytotoxicity with IC50 values in the range of 0.05–21.8 μM against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. nih.govresearchgate.net
Notably, two compounds from this series, the 6-(4-(4-trifluoromethylphenyl)piperazine analog (12) and the 6-(4-(3,4-dichlorophenyl)piperazine analog (25), exhibited excellent cytotoxic activities, particularly against hepatocellular carcinoma (HCC) cells (Huh7 and HepG2). nih.govresearchgate.net Their potency was comparable to the established anticancer agent camptothecin (B557342) (CPT) and superior to clinical drugs such as 5-Fluorouracil (5-FU), cladribine, and fludarabine (B1672870). nih.govresearchgate.net
Similarly, studies on 6,8,9-trisubstituted purine analogs revealed noteworthy cytotoxic effects. nih.gov Compound 6 , for example, showed superior activity against Huh7 cells (IC50 of 14.2 μM) compared to 5-FU (30.6 μM) and fludarabine (28.4 μM). nih.gov Further research into 2,6,9-trisubstituted purines found that while bulky substituents at the C-2 position were generally unfavorable for activity, an arylpiperazinyl system at the C-6 position was beneficial. imtm.cz Compound 7h from this series proved to be a particularly effective agent against several cancer cell lines. imtm.cz
Another series of 6-(4-substituted phenyl)purines also showed potent cytotoxic activities. nih.gov Specifically, the 6-(4-phenoxyphenyl)purine analogue 9 had better cytotoxic activity (IC50 of 5.4 μM) against Huh7 cells than 5-FU and fludarabine, highlighting the importance of the 4-phenoxyphenyl group at the C-6 position for anticancer activity. nih.gov
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Analog 12 | Huh7 | 0.08 - 0.13 | nih.gov |
| Analog 22 | Huh7 | 0.08 - 0.13 | nih.gov |
| Analog 25 | Huh7, HepG2 | < 0.1 - 0.13 | researchgate.net |
| Compound 6 | Huh7 | 14.2 | nih.gov |
| Compound 7h | NCI-H460 | 1.3 | imtm.cz |
| Compound 8e | SKBR3 | 2.17 ± 0.45 | ijpsdronline.comindexcopernicus.com |
| Compound 9 | Huh7 | 5.4 | nih.gov |
| 5-Fluorouracil (Control) | Huh7 | 30.6 | nih.gov |
| Fludarabine (Control) | Huh7 | 28.4 | nih.gov |
Induction of Cell Cycle Arrest and Apoptosis Pathways
The cytotoxic effects of these purine analogs are often mediated through the induction of cell cycle arrest and apoptosis. For example, compound 7h , a 2,6,9-trisubstituted purine, was shown to cause cell cycle arrest at the S-phase and induce apoptosis in HL-60 leukemia cells. imtm.cz
In another study, a series of 6,7-disubstituted 7H-purine analogs were designed as dual inhibitors of EGFR and HER2 kinases. ijpsdronline.comindexcopernicus.com The most potent of these, compound 8e , was found to cause a significant arrest of the cell cycle in the G2/M phase in SKBR3 human breast cancer cells. ijpsdronline.comindexcopernicus.com This cell cycle arrest was followed by the induction of apoptosis in 79% of the cells, an effect comparable to the established drug lapatinib (B449) (83%). ijpsdronline.comindexcopernicus.com The apoptotic response was confirmed by observing DNA fragmentation, a key hallmark of apoptosis, in cells treated with the compound. indexcopernicus.com These findings demonstrate that purine analogs can exert their anticancer effects by disrupting the normal cell cycle progression and triggering programmed cell death.
Modulation of Purinergic Receptors by this compound Analogs
Adenosine (B11128) receptors (ARs), which are G protein-coupled receptors, are classified into four subtypes: A1, A2A, A2B, and A3. researchgate.net These receptors are involved in numerous physiological processes, making them attractive targets for therapeutic intervention. researchgate.netsigmaaldrich.com
Affinity and Selectivity Profiles for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)
Analogs of this compound have been extensively studied for their interaction with adenosine receptor subtypes. The introduction of rigid extensions at the C2 position, such as a phenylethynyl group, has been shown to enhance binding to the A3AR. acs.org
Studies on (N)-methanocarba adenosine derivatives, which feature a rigid bicyclo[3.1.0]hexane ring system in place of ribose, have yielded potent and highly selective A3AR agonists. scispace.com When combined with a 2-(arylethynyl) modification, these compounds exhibit nanomolar full agonism at the human A3AR. scispace.com For instance, N6-methyl 2-(halophenylethynyl) analogues 13 and 14 displayed Ki values of approximately 0.6 nM. scispace.com
Even in purine nucleoside analogs where the C6-exocyclic amine, generally considered crucial for receptor activation, is absent, high affinity for the A3AR can be maintained. acs.org The C6-Me-(2-phenylethynyl) analogue 15 showed a human A3AR Ki value of 6 nM, while being selective against A1 and A2A receptors. acs.orgsemanticscholar.org The nature of the aryl group in the C2-arylethynyl substituent significantly influences affinity, with unsubstituted phenyl and 5-chlorothienylethynyl groups appearing to promote higher A3AR affinity. acs.org
Conversely, other heterocyclic systems incorporating a phenylethynyl group have been developed as selective A3AR antagonists. The 1,4-dihydropyridine (B1200194) derivative MRS 1191 was found to be a selective antagonist for the human A3AR with a Ki value of 31 nM, while being almost inactive at A1 and A2A receptors. unife.itnih.gov
| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) | Reference |
|---|---|---|---|---|
| Analog 13 | - | - | ~0.6 | scispace.com |
| Analog 14 | - | - | ~0.6 | scispace.com |
| Analog 15 | >10,000 | >10,000 | 6.01 | acs.org |
| MRS 1191 (Antagonist) | >10,000 | >10,000 | 31.4 | unife.it |
| MRS 1220 (Antagonist) | - | - | 0.65 | nih.gov |
Investigation of Antagonistic and Agonistic Properties
The functional activity of these purine analogs at adenosine receptors has been a key area of investigation. Depending on the specific structural modifications, these compounds can act as either agonists (activators) or antagonists (blockers) of the receptor.
(N)-Methanocarba adenosine derivatives containing 2-(arylethynyl) groups have been identified as full agonists at the human A3AR. scispace.com Similarly, certain purine analogs lacking the exocyclic N6-amino group, such as the C6-Me-(2-phenylethynyl) derivative 15 , have been shown to preserve the ability to fully activate the Gi-coupled human and mouse A3ARs. acs.orgsemanticscholar.org
In contrast, other structural scaffolds have yielded potent A3AR antagonists. As mentioned, the 1,4-dihydropyridine derivative MRS 1191 , which contains a 4-phenylethynyl group, is a selective A3AR antagonist. nih.govnih.gov Another class of potent and selective A3AR antagonists are triazoloquinazolines, such as MRS 1220 . nih.gov Interestingly, subtle changes in the molecular structure can sometimes convert an antagonist into an agonist, highlighting the delicate structure-activity relationships in this class of compounds. nih.gov For example, N6-(2,2-diphenylethyl)adenosine was found to be an A3AR antagonist. nih.gov The dual effects of A3 receptor modulation, where low concentrations of agonists can be protective while high concentrations can be lethal to cells, further complicates the pharmacological landscape. nih.gov
Modulation of Downstream Signaling Pathways (e.g., cAMP/PKA/CREB pathway)
The cyclic AMP (cAMP) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes. A key player in this pathway is the transcription factor cAMP-response element-binding protein (CREB), which, upon activation by phosphorylation, modulates the expression of target genes. The activation of CREB is often mediated by protein kinase A (PKA), which is, in turn, activated by cAMP. nih.govrhinologyjournal.com
Recent studies have highlighted the ability of purine derivatives to modulate this pathway. For instance, a series of 2,6,9-trisubstituted purine derivatives were investigated for their potential as A₂ₐ adenosine receptor (A₂ₐAR) antagonists. nih.gov In this context, compound 6a (4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol) emerged as a potent antagonist with significant antifibrotic properties. nih.gov
Further investigation revealed that compound 6a effectively reduces the phosphorylation of PKA and CREB. This suggests that its antifibrotic effects are mediated through the inhibition of the A₂ₐAR, which subsequently downregulates the cAMP/PKA/CREB signaling pathway. nih.gov The study also identified initial screening hits, including 9-benzyl-N-methyl-2-(phenylethynyl)-9H-purin-6-amine (5a) , indicating the therapeutic potential of this class of compounds in targeting fibrotic diseases through the modulation of this key signaling cascade. nih.gov
The engagement of A₂ₐ and A₂ₑ receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. unife.it By acting as antagonists at these receptors, purine derivatives like compound 6a can effectively dampen this signaling, leading to the observed downstream effects on PKA and CREB. nih.gov
Interaction with Bacterial Purine Receptors
While the primary focus of research on this compound and its analogs has been on their activity in mammalian systems, the broader class of purine derivatives has been explored for its antibacterial properties. Specifically, 6-arylpurines have been synthesized and screened for their activity against Mycobacterium tuberculosis. researchgate.net
One notable compound, 9-benzyl-2-chloro-6-(2-furyl)purine , demonstrated a significant minimum inhibitory concentration (MIC) value of 0.78 μg/mL against M. tuberculosis H(37)Rv. researchgate.net This compound also showed low cytotoxicity and was effective against several drug-resistant strains of the bacterium. researchgate.net The N-9 substituted purine derivatives are known to exhibit a wide range of biochemical activities, including as inhibitors of various viruses and enzymes. researchgate.net
The structural similarities between these active antimycobacterial purines and this compound suggest a potential for interaction with bacterial purine receptors or enzymes, although direct studies on this specific compound's antibacterial activity are not extensively documented. The development of purine-based antimicrobials is an ongoing area of research, with a focus on understanding their mode of action and identifying more potent derivatives. researchgate.netresearchgate.net
Enzyme and Transporter Modulation
Inhibition of Enzymes Involved in Nucleic Acid Synthesis and Metabolism
Purines are fundamental components of nucleic acids, and the enzymes involved in their synthesis and metabolism are critical for cell viability and proliferation. musculoskeletalkey.comutah.edu Consequently, these enzymes are attractive targets for therapeutic intervention. Purine derivatives, including analogs of this compound, have been investigated for their potential to inhibit these key enzymes. ontosight.ai
The purine metabolic pathway involves both de novo synthesis and salvage pathways. musculoskeletalkey.comutah.edu The de novo pathway synthesizes purine nucleotides from simpler precursors, while the salvage pathway recycles preformed purine bases. musculoskeletalkey.comutah.edu Enzymes in both pathways can be targeted by inhibitors. For example, allopurinol, a well-known drug for treating hyperuricemia, inhibits xanthine (B1682287) oxidoreductase, an enzyme in the purine degradation pathway. musculoskeletalkey.com
Effects on Kinases and Phosphodiesterases
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. Their overactivity is a hallmark of many cancers, making them a significant target for anticancer drug development. nih.gov A novel series of 2,6,9-trisubstituted purine derivatives has been synthesized and evaluated for their CDK inhibitory activity. nih.gov
One of the most potent compounds from this series, N2-(4-aminocyclohexyl)-9-cyclopentyl-N6-(6-(2-hydroxyphenyl)pyridin-3-ylmethyl)-9H-purine-2,6-diamine (6b) , demonstrated strong cytotoxicity in a human melanoma cell line, which was correlated with potent inhibition of CDK1 and CDK2. nih.gov Molecular modeling of this compound within the active site of CDK2 indicated a high interaction energy, attributed to the 6-heterobiarylmethylamino substitution on the purine ring. nih.gov
Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, by hydrolyzing them. idrblab.net Inhibition of PDEs can therefore modulate signaling pathways controlled by these second messengers. Purine derivatives have also been explored as PDE inhibitors. idrblab.net For example, various 2-pyridyl- and 2-imidazolylquinazolines have been identified as potent cyclic GMP phosphodiesterase inhibitors. acs.org While direct data on this compound's effect on specific PDEs is limited, the broader class of purine-containing compounds shows significant potential in this area. idrblab.net
Modulation of Drug Transport Proteins (e.g., P-glycoprotein ATPase Activity)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that transports a wide range of hydrophobic and amphipathic compounds out of cells. nih.govresearchgate.net This transporter plays a critical role in protecting tissues from xenobiotics and is a major contributor to multidrug resistance in cancer. nih.govnih.gov The activity of P-gp is coupled to ATP hydrolysis, and modulation of its ATPase activity can indicate an interaction with the transporter. researchgate.netplos.org
Studies have investigated the interaction of purine derivatives with P-gp. nih.govresearchgate.net A series of (N)-methanocarba 2-phenylethynyl-purine derivatives were tested for their effects on the ATPase activity of human P-gp. nih.gov The results, summarized in the table below, show that these compounds can either stimulate or inhibit the basal ATPase activity of P-gp, depending on their specific substitutions.
For instance, an N⁶-(3-chlorobenzyl)-2-(3,4-difluorophenylethynyl)-(N)-methanocarba adenosine derivative showed weak stimulation of P-gp's basal ATPase activity. nih.gov The modulation of P-gp activity by these nucleoside derivatives highlights their potential to interfere with the efflux of other drugs, which could have implications for overcoming multidrug resistance. nih.govresearchgate.net
Table 1: Effect of (N)-methanocarba 2-phenylethynyl-purine derivatives on the ATPase activity of P-gp. nih.gov
| Compound No. | R¹ Substitution | R² Substitution | Concentration (µM) | ATPase Activity (% of Basal) | Effect |
| 1 | N⁶-(3-chlorobenzyl) | phenyl | 2.5 | >100 | Stimulation |
| 1 | N⁶-(3-chlorobenzyl) | phenyl | 10.0 | >100 | Stimulation |
Data adapted from a study on A3 adenosine receptor agonists' interaction with human P-glycoprotein. The table indicates whether the compound stimulates (upward arrow) or inhibits (downward arrow) the basal ATPase activity. The exact percentage of stimulation was not provided in the source.
Structure Activity Relationship Sar Studies of 9 Benzyl 6 2 Phenylethynyl Purine and Its Analogs
Influence of the N9-Benzyl Substituent on Biological Activity
The substituent at the N9-position of the purine (B94841) ring plays a pivotal role in modulating the biological activity of these compounds. The benzyl (B1604629) group, in particular, has been identified as a key determinant of potency in several therapeutic contexts.
Modifications to the phenyl ring of the N9-benzyl substituent have a significant impact on biological efficacy, particularly concerning antimycobacterial activity. Research has shown that the introduction of electron-donating groups on the phenyl ring is beneficial for inhibitory action against Mycobacterium tuberculosis. researchgate.net For instance, 9-benzylpurines with electron-donating substituents on the phenyl ring are noted as good inhibitors. researchgate.net
Specifically, the presence of a methoxy (B1213986) group, as seen in 9-(p-methoxybenzyl)purine derivatives, has been highlighted as a particularly favorable modification. One of the most potent anti-tuberculosis agents identified in one study was a 9-(4-methoxybenzyl)-6-(2-furyl)purine derivative bearing a chlorine atom at the C2 position. researchgate.net Similarly, studies on N9-benzyl-substituted pyrimido[2,1-f]purinediones found that an o-methoxybenzyl substituent resulted in a derivative with selective affinity for A2A adenosine (B11128) receptors. nih.gov
| N9-Substituent | Key Finding | Biological Context | Source |
|---|---|---|---|
| Electron-Donating Groups | Beneficial for inhibitory activity. | Antimycobacterial | researchgate.net |
| p-Methoxybenzyl | Led to one of the most potent compounds in a series. | Antimycobacterial | researchgate.net |
| o-Methoxybenzyl | Conferred selective affinity for A2A adenosine receptors. | Adenosine Receptor Binding | nih.gov |
| m-Chlorobenzyl | Resulted in the best ligand for the A1 adenosine receptor in its series. | Adenosine Receptor Binding | nih.gov |
When compared to other types of substituents at the N9-position, the benzyl group often confers superior activity. In studies of 6-(2-furyl)purines as antimycobacterial agents, 9-benzylpurines demonstrated good inhibitory activity, whereas the corresponding 9-aryl- and 9-arylsulfonylpurines exhibited only weak activity against Mycobacterium tuberculosis. researchgate.net This suggests that the flexibility and specific conformation adopted by the benzyl group are crucial for potent inhibition. researchgate.netresearchgate.net Further variations, such as replacing the N9-benzyl group with 9-phenyl or THP-substituted analogues, also resulted in inactive compounds in antimycobacterial screens. researchgate.net
However, even minor modifications to the benzyl group itself can be detrimental. The introduction of an α-methyl group to the benzyl substituent, creating a 9-(1-phenylethyl)purine, led to a loss in affinity for the benzodiazepine (B76468) receptor, likely due to steric hindrance. nih.gov
Role of the C6-Phenylethynyl Moiety in Pharmacological Potency
The substituent at the C6 position of the purine scaffold is a primary determinant of potency and selectivity. The rigid, electron-rich phenylethynyl group has proven to be a highly effective moiety for achieving potent biological activity.
While the core phenylethynyl structure is potent, modifications to its terminal phenyl ring can further tune the activity. In the context of adenosine receptor agonists, introducing halogen atoms to the phenyl ring of the 2-phenylethynyl group can yield exceptionally potent ligands. N6-methyl 2-(halophenylethynyl) analogues were found to be nanomolar full agonists of the human A3 adenosine receptor, with Kᵢ values around 0.6 nM. scispace.com Conversely, introducing a bulky p-t-Bu group on the phenyl ring reduced A3 adenosine receptor binding affinity significantly when compared to the unsubstituted analogue. scispace.com
| C6-Substituent Modification | Effect on hA3AR Affinity | Source |
|---|---|---|
| Halo-substituted (e.g., Chloro, Bromo) | Potent agonists with Kᵢ values of 0.5 - 0.6 nM. | scispace.com |
| p-t-Butyl-substituted | Reduced binding affinity by 12-fold compared to unsubstituted phenylethynyl. | scispace.com |
| p-Acetyl-substituted | Lower affinity at hA3AR compared to other ring substitutions. | scispace.com |
The C6-phenylethynyl group has been benchmarked against a wide array of other substituents, often demonstrating superior or comparable high-level activity.
Antimycobacterial Activity : High inhibitory activity against Mycobacterium tuberculosis was observed for 9-benzylpurines carrying a phenylethynyl, trans-styryl, or aryl substituent at the C6-position. researchgate.netresearchgate.net This indicates that a rigid, aromatic extension at this position is a key feature for this specific activity. In other studies, 6-(2-furyl)purines also showed significant antimycobacterial potency, particularly when combined with optimal N9 and C2 substituents. researchgate.netresearchgate.net
Adenosine Receptor Affinity : In the development of A3 adenosine receptor (A3AR) agonists, C6-styryl derivatives showed an intermediate affinity. acs.orgsemanticscholar.org The combination of a C6-methyl group with a C2-phenylethynyl substituent produced a particularly potent A3AR agonist with a Kᵢ value of 6 nM. acs.orgsemanticscholar.org
AGT Depletion : For the depletion of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), activity requires an allyl or benzyl group attached through an exocyclic oxygen at position 6. nih.gov Analogs with a C6-benzylthio group, such as 2-amino-6-(p-Y-benzylthio)purine, were found to be inactive, highlighting the importance of the linking atom (oxygen vs. sulfur) for this particular target. nih.gov
| C6-Substituent | Biological Target/Activity | Finding | Source |
|---|---|---|---|
| Phenylethynyl | Antimycobacterial | High inhibitory activity. | researchgate.netresearchgate.net |
| trans-Styryl | Antimycobacterial | High inhibitory activity. | researchgate.netresearchgate.net |
| Aryl | Antimycobacterial | High inhibitory activity. | researchgate.netresearchgate.net |
| Furyl | Antimycobacterial | Potent activity, especially with C2-chloro and N9-methoxybenzyl. | researchgate.netresearchgate.net |
| Styryl | A3 Adenosine Receptor | Intermediate affinity. | acs.orgsemanticscholar.org |
| Benzylthio | AGT Depletion | Inactive, unlike O6-benzyl analogues. | nih.gov |
Significance of Substituents at the Purine C2-Position
While the N9 and C6 substituents often dictate the primary pharmacophore, the group at the C2 position of the purine ring provides a crucial site for fine-tuning activity and selectivity.
In the context of antimycobacterial agents, small, hydrophobic substituents at the C2-position are generally beneficial. researchgate.net The introduction of a chlorine atom at C2 tends to increase activity. researchgate.net For example, 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) was identified as a highly potent compound with low cytotoxicity. researchgate.net The most active compounds in another series were novel 2-methyl and 2-fluoro analogs. researchgate.net The electronic properties of the C2-substituent appear to have a minor influence on this specific bioactivity compared to steric factors. researchgate.net
For adenosine receptor ligands, the C2 position is a key site for introducing larger groups to enhance affinity and selectivity. A 2-phenylethynyl moiety has been shown to enhance A3AR affinity and selectivity. scispace.comugent.be Combining a C2-(5-chlorothienylethynyl) group with a C6-methyl substituent resulted in a highly potent A3AR ligand (Kᵢ = 42 nM). acs.orgsemanticscholar.org In a series of nucleoside derivatives repurposed for opioid receptors, a C2-phenylethynyl analogue had 2- to 3-fold lower affinity than the corresponding C2-(5-chlorothien-2-yl-ethynyl) analogue, demonstrating that the nature of the C2-arylethynyl group can modulate affinity across different receptor families. nih.gov
| C2-Substituent | Biological Context | Key Finding | Source |
|---|---|---|---|
| Chlorine | Antimycobacterial | Generally increases activity; led to highly potent compounds. | researchgate.netresearchgate.net |
| Methyl | Antimycobacterial | Led to one of the most active and selective compounds. | researchgate.net |
| Fluorine | Antimycobacterial | Resulted in a highly interesting drug candidate. | researchgate.net |
| Phenylethynyl | A3 Adenosine Receptor | Enhances affinity and selectivity. | scispace.comacs.orgugent.be |
| 5-Chlorothienylethynyl | A3 Adenosine Receptor | Produced highly potent and selective ligands. | acs.orgsemanticscholar.org |
Enhancement of Activity by Halogenation (e.g., Chlorine at C2)
The introduction of a chlorine atom at the C2 position of the purine ring has been shown to significantly enhance the biological activity of 9-benzyl-6-(2-phenylethynyl)purine analogs. This modification is a recurring theme in the development of potent inhibitors for various biological targets.
Research has demonstrated that the presence of a chlorine atom at the C2 position generally tends to increase the inhibitory activity of 9-benzylpurines against Mycobacterium tuberculosis. nih.gov For instance, 9-benzyl-2-chloro-6-(2-furyl)purine was identified as a potent anti-tuberculosis agent. nih.govresearchgate.net This compound exhibited a low minimum inhibitory concentration (MIC) value of 0.78 µg/mL and displayed relatively low cytotoxicity. researchgate.net The positive impact of C2-chlorination extends to other purine derivatives as well. For example, in a series of 6-anilino-9-benzyl-9H-purines, the 2-chloro analogs were synthesized and evaluated for their antirhinovirus activity. nih.gov
The enhancement of activity by C2-halogenation is not limited to antimicrobial applications. In the context of adenosine receptor (AR) agonists, 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) has progressed to advanced clinical trials for conditions like psoriasis and rheumatoid arthritis. nih.gov While not a direct analog of this compound, this highlights the general importance of C2-chlorination in achieving high affinity and selectivity for purine-based compounds. nih.gov
The following table summarizes the activity of some C2-chlorinated purine analogs:
| Compound Name | Biological Target/Activity | Key Findings |
| 9-Benzyl-2-chloro-6-(2-furyl)purine | Mycobacterium tuberculosis | Potent activity with a MIC of 0.78 µg/mL and low cytotoxicity. nih.govresearchgate.net |
| 6-Anilino-9-benzyl-2-chloropurines | Rhinovirus | Compounds with small, lipophilic para substituents on the aniline (B41778) ring showed good inhibitory activity. nih.gov |
| 2-Chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) | A3 Adenosine Receptor Agonist | Advanced to clinical trials for inflammatory diseases. nih.gov |
Effects of Other C2-Substituents (e.g., amino, phenyl, phenylethynyl)
Beyond halogenation, the introduction of other substituents at the C2 position of the purine core has been explored to modulate the biological activity of this compound analogs. These modifications, including amino, phenyl, and phenylethynyl groups, have yielded compounds with a range of activities and selectivities.
Amino Group: The introduction of an amino group at the C2 position can lead to potent biological activity. For example, 2-amino-9-((1,3-dihydroxypropan-2-yloxy)methyl)-1H-purin-6(9H)-one, a guanine (B1146940) analog, has shown selective cytotoxicity against cells infected with Kaposi's sarcoma-associated herpesvirus. ebi.ac.uk In the context of cyclin-dependent kinase (CDK) inhibitors, 2-arylaminopurines have been studied for their selectivity, with some compounds showing significantly less potency against CDK1 than CDK2. acs.org
Phenyl and Phenylethynyl Groups: The addition of phenyl or phenylethynyl groups at the C2 position has been a key strategy in developing selective A3 adenosine receptor (A3AR) agonists. windows.netnih.gov The 2-phenylethynyl group, in particular, has been shown to enhance the selectivity of (N)-methanocarba adenosine derivatives as A3AR agonists. windows.net The combination of a 2-phenylethynyl group with various N6-substituents has led to the discovery of potent and selective A3AR agonists. nih.gov For instance, the N6-methyl 2-phenylethynyl analogue displayed a subnanomolar Ki value at the human A3AR and was highly selective over A1 and A2AARs. nih.gov
Furthermore, SAR studies on 2,6,9-trisubstituted purines have indicated that while an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity, bulky systems at the C2 position are generally not favorable. imtm.cz This suggests a delicate balance between the size and nature of the C2-substituent and the desired biological outcome.
The table below presents data on the effects of different C2-substituents:
| C2-Substituent | Compound Series | Biological Target/Activity | Key Findings |
| Amino | 2-Arylaminopurines | Cyclin-Dependent Kinases (CDKs) | Can lead to selectivity between CDK isoforms. acs.org |
| Amino | Guanine analogs | Kaposi's sarcoma-associated herpesvirus | Selective cytotoxicity in infected cells. ebi.ac.uk |
| Phenyl/Phenylethynyl | (N)-Methanocarba adenosine derivatives | A3 Adenosine Receptor (A3AR) | Enhances selectivity for A3AR. windows.netnih.gov |
| Phenyl/Phenylethynyl | 2,6,9-Trisubstituted purines | Anticancer | Bulky C2-substituents can be detrimental to activity. imtm.cz |
Steric and Electronic Effects on Purine Analog Activity
The biological activity of this compound analogs is profoundly influenced by the steric and electronic properties of their substituents. These factors play a crucial role in how the molecule interacts with its biological target, affecting binding affinity and efficacy.
Steric Effects: The size and shape of substituents on the purine ring are critical determinants of activity. For instance, in the development of 2,6,9-trisubstituted purine derivatives as potential antitumor agents, 3D-QSAR (Quantitative Structure-Activity Relationship) models revealed that steric properties had a more significant contribution (70%) to the cytotoxicity of the compounds compared to electronic properties (30%). imtm.czresearchgate.net These studies concluded that while an arylpiperazinyl system at the C6 position was beneficial, bulky groups at the C2 position were unfavorable for cytotoxic activity. imtm.czresearchgate.net This highlights the importance of a well-defined molecular shape for optimal interaction with the target.
Electronic Effects: The electronic nature of the substituents also plays a significant role. Halogenation at the C2 position, as discussed previously, introduces an electron-withdrawing group that can enhance activity. researchgate.netwindows.net The electronic properties of the arylethynyl group at the C2 position have also been shown to influence activity. For example, in a series of A3AR agonists, the introduction of electron-withdrawing fluorine atoms on the C2-phenylethynyl ring resulted in highly efficacious compounds. windows.net
The following table summarizes the influence of steric and electronic effects:
| Effect | Position/Substituent | Biological Activity | Key Findings |
| Steric | C2-Position | Cytotoxicity | Bulky groups are generally unfavorable. imtm.czresearchgate.net |
| Steric | Ribose Moiety (Methanocarba substitution) | A3AR Affinity | Rigid conformation enhances affinity and selectivity. nih.govnih.gov |
| Electronic | C2-Position (Halogenation) | Antimicrobial/Antiviral Activity | Electron-withdrawing groups can increase potency. researchgate.netwindows.net |
| Electronic | C2-Arylethynyl Group | A3AR Agonism | Electron-withdrawing groups on the phenyl ring can enhance efficacy. windows.net |
Identification of Key Pharmacophore Features for Target Engagement
The identification of key pharmacophore features is essential for understanding how this compound and its analogs interact with their biological targets. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.
For A3 adenosine receptor (A3AR) agonists, several key features have been identified. The purine ring itself serves as a central scaffold. The N6-substituent, such as a benzyl group, and the C2-substituent, often a phenylethynyl group, are crucial for affinity and selectivity. nih.govnih.gov The ribose moiety, or its conformationally constrained analog like the (N)-methanocarba system, also plays a significant role in receptor recognition. nih.gov The combination of these features creates a specific spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, that complements the binding pocket of the A3AR.
Molecular modeling and docking studies have been instrumental in elucidating these interactions. For example, docking of A3AR agonists into homology models of the receptor has helped to visualize the environment of the receptor-bound C2 and N6 groups. windows.net These models suggest that the A3AR binding site is flexible and can accommodate a variety of C2 substituents, including sterically bulky groups. nih.gov
In the context of 2,6,9-trisubstituted purines with anticancer activity, 3D-QSAR studies have highlighted the importance of steric properties. researchgate.net These models indicate that an arylpiperazinyl system at the C6 position is a key pharmacophoric element for cytotoxic activity. imtm.cz
The key pharmacophoric features for different activities are summarized below:
| Biological Target | Key Pharmacophore Features |
| A3 Adenosine Receptor (Agonists) | Purine scaffold, N6-benzyl or related group, C2-phenylethynyl or related group, (N)-methanocarba or ribose moiety. nih.govnih.gov |
| Anticancer (Cytotoxicity) | Purine scaffold, Arylpiperazinyl system at C6. imtm.czresearchgate.net |
| Antimicrobial (M. tuberculosis) | 9-Benzylpurine core, Chlorine at C2, Aryl or heteroaryl group at C6. researchgate.net |
Computational Approaches and Molecular Modeling of 9 Benzyl 6 2 Phenylethynyl Purine Derivatives
Ligand-Based and Structure-Based Drug Design Methodologies
Drug design strategies for purine (B94841) derivatives largely fall into two categories: ligand-based and structure-based methods. researchgate.net The choice between these approaches depends on the availability of structural information for the biological target. researchgate.net
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional (3D) structure of the target protein is unknown. researchgate.net This methodology relies on the analysis of a set of known active ligands to build a model that defines the essential structural features required for biological activity. researchgate.netmdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are central to LBDD. mdpi.com For instance, 2D- and 3D-QSAR models have been successfully developed for various purine-like antagonists to correlate physicochemical properties with experimental activities, helping to optimize lead compounds. mdpi.com
Structure-Based Drug Design (SBDD) utilizes the known 3D structure of the target macromolecule, typically a protein or enzyme, obtained through methods like X-ray crystallography or NMR spectroscopy. bohrium.com This approach allows for the rational design of inhibitors that can fit precisely into the target's binding site. bohrium.comacs.org SBDD has been instrumental in developing inhibitors for enzymes like purine nucleoside phosphorylase (PNP), where 9-arylmethyl derivatives of 9-deazaguanine (B24355) were designed based on the enzyme's structure. acs.orgacs.org Similarly, the design of A2A adenosine (B11128) receptor (A₂AAR) antagonists has benefited from SBDD, leading to the synthesis and evaluation of various 2,6,9-trisubstituted purine derivatives. nih.gov
Molecular Docking Simulations for Predicting Receptor Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. This technique has been widely applied to 9-benzyl-6-(2-phenylethynyl)purine derivatives to understand their mechanism of action at a molecular level.
For example, docking simulations have been used to explore the binding of purine nucleoside analogues to the A₃ adenosine receptor (A₃AR). acs.orgsemanticscholar.org These studies help to rationalize the observed affinity and efficacy by identifying key interactions within the binding site. Homology models of the A₃AR, often based on the crystal structure of the related A₂AAR, serve as the template for these simulations. acs.orgacs.org Docking studies of antimycobacterial purine derivatives with target enzymes in Mycobacterium tuberculosis, such as InhA and CYP121, have revealed strong binding interactions, primarily through hydrogen bonding, which correlate with their inhibitory activity. researchgate.net
The insights from docking studies are crucial for structure-based drug design, guiding the modification of the purine scaffold to enhance binding affinity and selectivity for the intended target. nih.gov
| Compound Class | Target Receptor/Enzyme | Key Predicted Interactions | Reference |
| Purine Nucleoside Analogues | A₃ Adenosine Receptor (A₃AR) | π-π stacking with conserved aromatic residues, hydrogen bonding. | acs.orgsemanticscholar.org |
| 2,9-disubstituted 8-phenylthio-9H-purines | EGFR-Tyrosine Kinase (EGFR-TK) | Hydrogen bonds with MET793 & THR854; hydrophobic interactions with LEU718, VAL726, ALA743. | nih.gov |
| 6-Arylpurine Derivatives | M. tuberculosis InhA, CYP121 | Strong hydrogen bonding between the molecule and target receptor. | researchgate.net |
| Non-nucleoside Ligands | A₂A Adenosine Receptor (A₂AAR) | Docking into the ZINC library to discover novel chemotypes. | nih.gov |
Conformational Analysis and Binding Mode Elucidation
Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different conformations it can adopt. For flexible molecules like this compound, understanding the preferred conformation is essential for elucidating its binding mode. The dihedral angle between the benzyl (B1604629) group's phenyl ring and the purine ring system is a critical conformational parameter. In the crystal structure of a related compound, 6-benzyl-sulfanyl-9H-purine, this angle was found to be 76.65°. nih.gov In another analog, 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, the dihedral angles between the purine ring and the two phenyl rings were 74.67° and 71.28°. nih.gov
Docking studies further elucidate the binding mode by revealing specific interactions. For purine derivatives binding to adenosine receptors, the adenine (B156593) ring typically engages in π-π stacking with a conserved phenylalanine or tryptophan residue in the transmembrane domain. semanticscholar.org The various substituents on the purine scaffold, such as the benzyl group at the N9 position and the phenylethynyl group at the C6 position, are predicted to occupy specific sub-pockets within the binding site, forming hydrogen bonds or van der Waals interactions with surrounding amino acid residues. acs.orgsemanticscholar.org This detailed understanding of the binding mode can explain why certain substitutions enhance affinity and selectivity, while others diminish it.
In Silico Prediction of Biological Activity and ADME Properties (Excluding Clinical Human Data)
Computational methods are frequently used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new compounds before their synthesis. This early assessment helps to prioritize candidates with favorable drug-like profiles and reduce late-stage attrition.
For a novel derivative, 9-benzyl-6-(furan-2-yl)-2-(N,N-dimethylamino)-9H-purine, a comprehensive in silico ADME prediction was performed using the SwissADME platform. researchgate.net The analysis provides valuable data on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness. researchgate.net Such studies indicate that these purine derivatives generally possess good drug-like properties, making them suitable for oral administration. researchgate.net Similarly, ADME predictions for other purine derivatives have suggested excellent oral bioavailability. researchgate.net
Table of Predicted Properties for a 9-Benzylpurine Derivative Data derived from a study on 9-benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine. researchgate.net
| Property Category | Parameter | Predicted Value |
| Physicochemical Properties | Molecular Weight | 319.36 g/mol |
| Num. Heavy Atoms | 24 | |
| Num. Aromatic Heavy Atoms | 19 | |
| Fraction Csp3 | 0.17 | |
| Num. Rotatable Bonds | 4 | |
| Num. H-bond Acceptors | 6 | |
| Num. H-bond Donors | 0 | |
| Lipophilicity | iLOGP | 2.53 |
| XLOGP3 | 2.99 | |
| WLOGP | 2.68 | |
| MLOGP | 2.27 | |
| Consensus Log P o/w | 2.62 | |
| Water Solubility | Log S (ESOL) | -3.76 |
| Solubility | 0.025 mg/ml (Poorly soluble) | |
| Pharmacokinetics | GI absorption | High |
| BBB permeant | Yes | |
| P-gp substrate | No | |
| Drug-likeness | Lipinski's Rule | Yes (0 violations) |
| Bioavailability Score | 0.55 |
Quantum Chemical Calculations on Purine Scaffolds
Quantum chemical (QC) calculations provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. These methods are applied to the purine scaffold to analyze properties that influence ligand-receptor interactions. nih.govacs.org
QC calculations, often using Density Functional Theory (DFT), can be used to calibrate the rotational barriers around the bonds connecting substituents to the purine ring. nih.govacs.org For example, a comparative study of the kinase inhibitors roscovitine (B1683857) and finisterine, which differ only by the position of a nitrogen atom in the purine ring, showed that this small change significantly alters the rotational barriers of the substituents. nih.govacs.org This, in turn, affects the molecule's conformational stability and desolvation energy upon binding to a target, potentially explaining differences in affinity. nih.govacs.org
Other applications include the calculation of solvation free energies (ΔGsolv) to estimate how readily a ligand can be desolvated to enter a binding pocket. nih.govacs.org DFT has also been used to perform QSAR studies to estimate the aqueous pKa values of purines based on energy differences between the parent compounds and their dissociated forms. researchgate.net Furthermore, QC methods are used to determine the geometric and electronic structure of purine-based materials, including the calculation of HOMO-LUMO energy gaps, which are relevant for their optoelectronic properties. researchgate.netrsc.org
Virtual Screening for Novel Active Analogs
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach can be either ligand-based or structure-based.
In the context of purine derivatives, VS has been employed to discover novel chemotypes for adenosine receptors. For example, a virtual screen of the ZINC library, containing millions of compounds, was performed to identify new non-nucleoside antagonists for the A₂AAR. nih.gov This process often starts with a known ligand or a pharmacophore model derived from active compounds. The library is then filtered to find molecules that match the required structural features or that are predicted to dock favorably into the target's binding site. mdpi.comnih.gov
The hits identified from virtual screening are then synthesized and tested experimentally to validate their activity. This strategy provides an efficient path to discovering novel active analogs of compounds like this compound, expanding the chemical space and potentially leading to the development of more potent and selective therapeutic agents. nih.govnih.gov
Future Research Directions for 9 Benzyl 6 2 Phenylethynyl Purine and Its Analogs
Exploration of Novel Biological Targets and Therapeutic Applications
While initial studies have hinted at the potential of 9-benzyl-6-(2-phenylethynyl)purine analogs as antimycobacterial agents and adenosine (B11128) A2A receptor (A2AAR) antagonists, a vast landscape of other biological targets remains to be explored. ontosight.ainih.govresearchgate.net The structural similarity of the purine (B94841) core to endogenous ligands suggests potential interactions with a wide range of purine-binding proteins, including kinases, phosphodiesterases (PDEs), and other purinergic receptors.
Future research should focus on screening this compound and a library of its analogs against a broad panel of biological targets. This could uncover novel activities in therapeutic areas such as oncology, inflammation, neurodegenerative diseases, and infectious diseases. For instance, many purine derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.netmdpi.com Similarly, exploring their potential as modulators of other adenosine receptor subtypes (A1, A2B, A3) could lead to treatments for cardiovascular, inflammatory, and neurodegenerative disorders. ontosight.ai
A systematic approach to exploring new therapeutic applications could involve:
High-throughput screening: Testing the compound and its analogs against large panels of enzymes and receptors.
Phenotypic screening: Evaluating the compounds in cell-based assays that model various diseases to identify novel mechanisms of action.
In silico target prediction: Utilizing computational methods to predict potential binding partners based on the compound's structure.
The following table summarizes potential biological targets and therapeutic areas for future investigation.
| Potential Biological Target | Therapeutic Area | Rationale |
| Protein Kinases (e.g., CDKs, MAP kinases) | Oncology, Inflammatory Disorders | The purine scaffold is a common feature in many kinase inhibitors. researchgate.netmdpi.com |
| Phosphodiesterases (PDEs) | Inflammatory Diseases, Neurological Disorders | Purine-based structures are known to inhibit PDEs, which regulate cyclic nucleotide signaling. researchgate.net |
| Adenosine Receptors (A1, A2B, A3) | Cardiovascular Diseases, Neurodegeneration | Analogs have already shown activity at A2AAR, suggesting potential for broader purinergic receptor modulation. ontosight.ainih.gov |
| Heat Shock Protein 90 (Hsp90) | Oncology | Purine-based inhibitors of Hsp90 have shown promise in cancer therapy. researchgate.netnih.gov |
| Purine Nucleoside Phosphorylase (PNP) | T-cell Lymphoma, Gout | PNP is a key enzyme in the purine salvage pathway and a target for immunosuppressive and anti-gout therapies. nih.gov |
| Mycobacterium tuberculosis enzymes | Tuberculosis | Analogs have demonstrated antimycobacterial activity, but the specific molecular targets are often unknown. researchgate.net |
Rational Design Strategies for Enhanced Potency, Selectivity, and Metabolic Stability
To translate the initial promise of this compound into viable therapeutic candidates, rational design strategies are crucial. These efforts should aim to enhance the compound's potency against its intended target, improve its selectivity over off-target molecules to minimize side effects, and optimize its metabolic stability to ensure a suitable pharmacokinetic profile.
Potency and Selectivity: Structure-activity relationship (SAR) studies are fundamental to understanding how different substituents on the purine core influence biological activity. nih.gov For instance, modifications to the benzyl (B1604629) and phenylethynyl groups can significantly impact binding affinity and selectivity. Computational modeling, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can guide the design of new analogs with improved properties. mdpi.commazums.ac.ir For example, introducing specific functional groups to the phenyl ring of the phenylethynyl moiety could create additional interactions with the target protein, thereby increasing potency. Similarly, altering the substitution pattern on the benzyl group could enhance selectivity for a particular enzyme or receptor subtype.
Metabolic Stability: The metabolic fate of purine-based drugs is a critical consideration. The purine ring itself can be subject to enzymatic degradation, and substituents can be sites of metabolic modification, such as hydroxylation or dealkylation. mdpi.comnih.gov Future research should involve in vitro metabolic stability assays using liver microsomes to identify metabolically labile sites on the this compound scaffold. nih.gov This information can then be used to design analogs with improved metabolic stability, for example, by introducing blocking groups at sites of metabolism or by replacing metabolically unstable moieties with more robust alternatives. The use of isotopes, such as deuterium, at specific positions can also be explored to slow down metabolism. google.com
Development of Advanced Synthetic Methodologies for Diversification
The ability to efficiently synthesize a diverse library of this compound analogs is essential for comprehensive SAR studies and the exploration of new biological activities. While classical methods for purine synthesis exist, the development of more advanced and versatile synthetic strategies is a key area for future research.
Modern cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, have proven to be powerful tools for the functionalization of the purine core, particularly at the C6 position. researchgate.netacs.org Future efforts should focus on expanding the repertoire of applicable coupling reactions to introduce a wider variety of substituents at the C2, C6, and C8 positions of the purine ring. This will enable the creation of a more structurally diverse library of compounds for biological screening.
Furthermore, the development of efficient methods for the regioselective N-alkylation of the purine ring is crucial for introducing different groups at the N9 position. rsc.org Exploring novel catalytic systems, such as those based on rhodium or cobalt, for cyclotrimerization reactions could also provide new avenues for the synthesis of complex 6-arylpurine derivatives. acs.orgkisti.re.kr The development of solid-phase synthesis methodologies could facilitate the rapid generation of large libraries of purine analogs for high-throughput screening. mdpi.com
Application as Chemical Probes for Biological Systems
The structural features of this compound and its analogs make them attractive candidates for the development of chemical probes. These tools are invaluable for studying the function and localization of biological targets in their native environment.
By incorporating fluorescent moieties or other reporter groups into the purine scaffold, it is possible to create fluorescent probes that can be used to visualize the distribution and dynamics of their target proteins within living cells. researchgate.netnih.govgu.se For example, a fluorescently labeled version of a potent and selective this compound analog could be used to study the cellular localization and trafficking of its target receptor or enzyme.
Additionally, these compounds can be modified to create affinity-based probes for target identification and validation. This involves attaching a reactive group or a photo-activatable cross-linker to the purine scaffold, which can then be used to covalently label the target protein. Subsequent proteomic analysis can then identify the protein that the compound binds to.
Addressing Challenges in the Development of Purine-Based Therapeutics
The development of purine-based drugs is not without its challenges. These include achieving high selectivity, overcoming drug resistance, and ensuring favorable pharmacokinetic properties. nih.govresearchgate.netresearchgate.net
Selectivity: Due to the ubiquitous nature of purine-binding sites in a multitude of proteins, achieving high selectivity for a specific target can be difficult. This can lead to off-target effects and unwanted side effects. Future research must continue to focus on rational design strategies to enhance selectivity.
Drug Resistance: Cancer cells and pathogens can develop resistance to purine-based drugs through various mechanisms, such as mutations in the target protein or upregulation of drug efflux pumps. researchgate.net The development of next-generation analogs that can overcome these resistance mechanisms is a critical area of research.
Pharmacokinetics: Purine derivatives can sometimes suffer from poor solubility, rapid metabolism, and unfavorable distribution in the body. nih.govmarketresearchintellect.com Addressing these issues through chemical modification and formulation strategies will be essential for the successful clinical development of this class of compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 9-Benzyl-6-(2-phenylethynyl)purine, and how can reaction conditions be optimized?
- Methodology :
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling with 6-chloro-9-benzylpurine and phenylacetylene derivatives. A typical protocol involves Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene as a solvent under reflux (12–24 hours). Column chromatography (EtOAc/hexane) is used for purification .
- Optimization : Reaction time and catalyst loading significantly affect yields. For example, increasing reaction time from 1 hour to 24 hours improved yields from 86% to 93% in Pd-catalyzed acetoxylation reactions .
Q. How is this compound characterized structurally?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, downfield shifts in aromatic protons (δ 7.2–8.5 ppm) indicate ethynyl or benzyl group integration .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities. The compound’s N9-benzyl and C6-ethynyl orientations can be validated via crystallographic data (mean C–C bond length: 0.002 Å) .
Q. What purification strategies are effective for isolating this compound?
- Methodology :
- Column chromatography : Use silica gel with gradients of EtOAc/hexane (1:3 to 1:6) to separate byproducts .
- Crystallization : Ethanol or methanol recrystallization enhances purity, as demonstrated for related purine derivatives .
Advanced Research Questions
Q. How do substituents at the N9 and C6 positions influence biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Replace the benzyl group (N9) with sulfonyl or allyl groups and the ethynyl group (C6) with aryl/alkyl chains. Biological assays (e.g., antitubercular activity) show that 9-benzyl and 6-aryl/heteroaryl groups enhance potency. However, conflicting data arise due to non-linear SAR patterns, necessitating combinatorial synthesis and high-throughput screening .
- Case study : 9-Benzyl-6-furylpurines exhibit higher antitubercular activity than alkyl-substituted analogs .
Q. What catalytic mechanisms underpin functionalization at the C6 position?
- Methodology :
- Palladium-mediated C–H activation : Pd(OAc)₂ and PhI(OAc)₂ catalyze acetoxylation at C6 under inert conditions (N₂ atmosphere, 100°C). Mechanistic studies suggest oxidative addition of Pd to the purine core, followed by acetate insertion .
- Kinetic analysis : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., catalyst activation vs. bond formation) .
Q. How can contradictory biological activity data for structurally similar analogs be resolved?
- Methodology :
- Metabolomic profiling : Use HPLC-MS to quantify purine metabolites (e.g., adenosine, xanthine) in cellular models. Acidosis stress in glioblastoma stem cells alters purine metabolism, highlighting context-dependent activity .
- Computational modeling : Molecular docking or QSAR models predict binding affinities to target proteins (e.g., mycobacterial enzymes), reconciling discrepancies between in vitro and in vivo results .
Q. What strategies validate the compound’s role in modulating purine metabolic pathways?
- Methodology :
- Isotopic labeling : Incubate cells with ¹³C-labeled glucose to trace purine biosynthesis flux. LC-MS tracks incorporation into downstream metabolites (e.g., uric acid) .
- Gene expression analysis : Perform RNA-seq or GSEA to identify enriched pathways (e.g., glucose-6-phosphate dehydrogenase upregulation under acidic conditions) .
Key Considerations for Researchers
- Experimental design : Prioritize Pd-based catalysts for C–H functionalization and validate purity via NMR/X-ray.
- Data interpretation : Use metabolomics and computational tools to resolve biological contradictions.
- Scalability : Optimize column chromatography gradients to minimize solvent waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
